Leucyltyrosine chemical formula and structure
Leucyltyrosine chemical formula and structure
An In-Depth Technical Guide to Leucyltyrosine: From Chemical Structure to Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
Leucyltyrosine (Leu-Tyr), a dipeptide composed of the essential amino acids L-leucine and L-tyrosine, represents a molecule of significant interest to researchers, scientists, and drug development professionals. Beyond its fundamental role as a metabolic intermediate in protein turnover, Leucyltyrosine exhibits a unique combination of biological activities stemming from its constituent amino acids. This technical guide provides a comprehensive overview of Leucyltyrosine, detailing its chemical and physical properties, stereoisomeric forms, synthesis and purification methodologies, and advanced analytical characterization techniques. Furthermore, it explores the dipeptide's multifaceted biological significance, including its influence on muscle protein synthesis via the mTORC1 pathway, its function as a neurotransmitter precursor, and its inhibitory effects on the angiotensin-converting enzyme (ACE). The guide concludes with practical experimental protocols and a discussion of its current and potential applications in the pharmaceutical and nutraceutical industries.
Core Chemical Identity and Physicochemical Properties
Leucyltyrosine is formed through the creation of a peptide bond between the carboxyl group of L-leucine and the amino group of L-tyrosine.[1] This linkage results in a molecule with distinct chemical characteristics that are foundational to its biological function and analytical behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [1][2] |
| Molecular Weight | 294.35 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [1][2] |
| CAS Number | 968-21-8 | [1][2] |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | [1] |
| InChI Key | LHSGPCFBGJHPCY-STQMWFEESA-N | [1] |
| Appearance | White to almost white powder | [3] |
| Solubility | Soluble in DMSO | [1] |
| Purity | Typically available at >98% | [1][3] |
| XLogP3 | -1.9 | [1] |
| Topological Polar Surface Area | 113 Ų | [2] |
Stereoisomers of Leucyltyrosine
The chirality of the constituent amino acids, Leucine and Tyrosine, gives rise to four distinct stereoisomers of Leucyltyrosine. The biological activity and chemical properties of these diastereomers can vary significantly. The L-Leucyl-L-Tyrosine (L-L) isomer is the most common and biologically relevant form.
-
L-Leucyl-L-Tyrosine (Leu-Tyr): The naturally occurring and most studied isomer (CAS: 968-21-8).[2]
-
D-Leucyl-L-Tyrosine (d-Leu-Tyr): A diastereomer with D-Leucine and L-Tyrosine (CAS: 3303-29-5).[4]
-
L-Leucyl-D-Tyrosine: The enantiomer of d-Leu-Tyr.
-
D-Leucyl-D-Tyrosine (d-Leu-d-Tyr): The enantiomer of the natural L-L form (CAS: 123464-97-1).[5]
Synthesis and Purification
The synthesis of Leucyltyrosine with high purity is crucial for research and development. Chemical peptide synthesis is the predominant method, which can be performed either in solution or on a solid support.
Chemical Synthesis Methodologies
Solution-Phase Synthesis: This classical approach involves coupling protected L-leucine and L-tyrosine derivatives in a suitable organic solvent. Activating agents, such as carbodiimides (e.g., DCC, EDC), are used to facilitate the formation of the peptide bond. This method is scalable but can be labor-intensive due to the need for purification after each step.[1]
Solid-Phase Peptide Synthesis (SPPS): SPPS is a more common and efficient method for synthesizing peptides.[1] The C-terminal amino acid (Tyrosine) is first anchored to an insoluble polymer resin. The peptide chain is then elongated by sequentially adding protected amino acids (Leucine). The key advantage of SPPS is that excess reagents and by-products are removed by simple washing and filtration, streamlining the process.
Experimental Protocol: Conceptual Solid-Phase Peptide Synthesis of Leucyltyrosine
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin functionalized with Fmoc-protected L-Tyrosine.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Tyrosine using a 20% piperidine solution in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved protecting groups.
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-protected L-Leucine using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add this activated amino acid to the resin to form the peptide bond.
-
Washing: Wash the resin again with DMF to remove unreacted amino acids and coupling reagents.
-
Final Deprotection: Repeat the Fmoc deprotection step to expose the N-terminus of Leucine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the dipeptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude Leucyltyrosine from the cleavage solution using cold diethyl ether, followed by centrifugation and lyophilization.
Purification Techniques
Regardless of the synthetic route, the crude peptide requires purification. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides like Leucyltyrosine.[6][7] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like TFA.[8]
Analytical Characterization
To ensure the identity, purity, and stability of Leucyltyrosine, a suite of analytical techniques is employed.[9][10][11]
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of a Leucyltyrosine sample.[12][13] By comparing the peak area of the main compound to the total peak area, a quantitative purity value can be established. Chiral HPLC methods can also be used to confirm the stereochemical integrity of the dipeptide.[7]
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and sequence of the dipeptide.[10] Techniques like Electrospray Ionization (ESI-MS) provide a precise mass measurement. Tandem MS (MS/MS) can be used to fragment the peptide, confirming the sequence (Leu-Tyr) and identifying any modifications, such as oxidation products.[14][15] Studies have shown that Leucyltyrosine can be oxidized, leading to products with additional oxygen atoms, which are detectable by MS.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms and the overall structure of the molecule.[9][10]
Experimental Protocol: General RP-HPLC Analysis of Leucyltyrosine
-
Sample Preparation: Dissolve a small amount of the Leucyltyrosine sample in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Instrumentation Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (for the tyrosine chromophore).
-
-
Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main Leucyltyrosine peak by the total area of all peaks.
Biological Significance and Mechanisms of Action
Leucyltyrosine is not merely a structural component; it is a bioactive molecule with diverse physiological roles.
Metabolic and Anabolic Roles
As a dipeptide, Leucyltyrosine is a product of protein degradation and can be utilized in metabolic pathways for protein synthesis.[1] The L-leucine component is particularly significant as it is a branched-chain amino acid (BCAA) that acts as a potent signaling molecule to stimulate muscle protein synthesis.[3] It achieves this primarily through the activation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[3] Activation of mTORC1 leads to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.
Neurotransmitter Precursor
The tyrosine moiety of Leucyltyrosine is a direct precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This links the dipeptide to critical neurochemical processes that regulate mood, cognition, and motor control. While the intact dipeptide's direct neurological effects are still under investigation, its ability to deliver tyrosine to relevant tissues makes it a compound of interest for neurodegenerative disease research.[1][3]
Angiotensin-Converting Enzyme (ACE) Inhibition
Leucyltyrosine has been identified as an inhibitor of the angiotensin-converting enzyme (ACE).[16][17] ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, Leucyltyrosine can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. It exhibits IC₅₀ values of 44 µM and 534 µM depending on the substrate used in the assay.[16] This inhibitory activity suggests potential applications in cardiovascular health.
Antioxidant and Other Activities
The tyrosine residue, with its phenolic side chain, can act as an antioxidant, protecting cells from damage caused by reactive oxygen species.[3] Dipeptides containing tyrosine are recognized for their protective effects against oxidative stress.[3] Furthermore, some studies have investigated the antidepressant-like activity of the isomeric dipeptide Tyrosyl-leucine (Tyr-Leu), suggesting that dipeptides containing these residues may have broader effects on the central nervous system.[18]
Applications in Research and Drug Development
The unique combination of properties makes Leucyltyrosine a valuable molecule for various applications.
-
Nutraceuticals: Due to the anabolic effects of leucine, Leucyltyrosine is used in dietary and sports supplements aimed at enhancing muscle protein synthesis, improving recovery, and supporting muscle growth.[1]
-
Pharmaceutical Research: Its role as an ACE inhibitor and a precursor to neurotransmitters makes it a lead compound for research into cardiovascular and neurological disorders.[1][16] It can also be incorporated into larger peptide-based drug candidates to modify their solubility, stability, or receptor-binding properties.
-
Cell Culture and Metabolism Studies: Leucyltyrosine serves as a model dipeptide for studying peptide transport, metabolism, and the signaling pathways of its constituent amino acids.[3]
Conclusion
Leucyltyrosine is a dipeptide with a significance that extends far beyond its simple structure. Its chemical properties are well-defined, and its synthesis and purification are achievable through established methodologies like SPPS and RP-HPLC. From a biological perspective, it is a multifaceted molecule that influences key physiological processes, including muscle anabolism, neurotransmitter synthesis, and blood pressure regulation. For researchers and drug developers, Leucyltyrosine offers a versatile tool for investigating fundamental cellular processes and a promising scaffold for the development of novel therapeutics and nutraceuticals. Continued research into its mechanisms of action and potential applications will undoubtedly solidify its importance in the scientific and medical fields.
References
- Smolecule. (n.d.). Buy Leucyltyrosine | 968-21-8 | >98%.
-
National Center for Biotechnology Information. (n.d.). Leucyltyrosine. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (n.d.). Leucyltyrosine | CAS 968-21-8 | Research Chemical.
-
National Center for Biotechnology Information. (n.d.). Leucylleucyltyrosine. PubChem Compound Database. Retrieved from [Link]
- MedKoo Biosciences. (n.d.). Leucyl-leucyl-tyrosine | CAS#20368-24-5 | bioactive chemical.
-
Fonseca, C., Domingues, M. R., Simões, C., Amado, F., & Domingues, P. (2009). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 44(5), 681-93. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Leucyl-L-tyrosine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Leucyl-D-tyrosine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ser-Leu-Tyr. PubChem Compound Database. Retrieved from [Link]
-
Hamacher, K., Wodarski, N., & Coenen, H. H. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Applied Radiation and Isotopes, 69(8), 1133-8. Retrieved from [Link]
- MedChemExpress. (n.d.). Leucyltyrosine (L-Leucyl-L-tyrosine) | ACE Inhibitor.
- ResearchGate. (n.d.). HPLC analysis of products of L-tyrosine [18F]fluoroethylation....
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.
- MedChemExpress. (n.d.). Leucyltyrosine | MedChemExpress (MCE) Life Science Reagents.
- Ali, A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical and Clinical Research, 9(10), 693-701.
-
Onnerfjord, P., et al. (1999). Identification of tyrosine sulfation in extracellular leucine-rich repeat proteins using mass spectrometry. Journal of Biological Chemistry, 274(31), 22007-12. Retrieved from [Link]
-
Al-Rimawi, F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 6(15), 10245-10252. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-L-Tyrosine.
-
Uchida, M., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2289. Retrieved from [Link]
- ResearchGate. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
-
D'Hondt, M., et al. (2014). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 103(2), 366-79. Retrieved from [Link]
Sources
- 1. Buy Leucyltyrosine | 968-21-8 | >98% [smolecule.com]
- 2. Leucyltyrosine | C15H22N2O4 | CID 70410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. D-Leucyl-L-tyrosine | C15H22N2O4 | CID 6994645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Leucyl-D-tyrosine | C15H22N2O4 | CID 6994649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsra.net [ijsra.net]
- 11. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of tyrosine sulfation in extracellular leucine-rich repeat proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
